[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate
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Overview
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyanocyclohexyl group, an oxoethyl group, and a benzoate ester, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate typically involves multiple steps. One common approach is to start with the preparation of the cyanocyclohexylamine derivative, followed by the introduction of the oxoethyl group through a condensation reaction. The final step involves esterification with 3-ethoxy-4-(2-methylpropoxy)benzoic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate involves its interaction with specific molecular targets. The cyanocyclohexyl group may interact with enzymes or receptors, while the oxoethyl and benzoate ester groups can modulate the compound’s overall activity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate: shares similarities with other benzoate esters and cyanocyclohexyl derivatives.
tert-Butyl carbamate: Another compound with a similar functional group arrangement.
N-Boc-hydroxylamine: A compound used in similar synthetic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-ethoxy-4-(2-methylpropoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-4-27-19-12-17(8-9-18(19)28-13-16(2)3)21(26)29-14-20(25)24-22(15-23)10-6-5-7-11-22/h8-9,12,16H,4-7,10-11,13-14H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGJIXYLQALRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC(=O)NC2(CCCCC2)C#N)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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